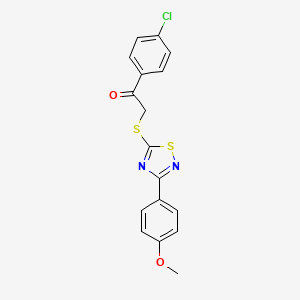

1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S2/c1-22-14-8-4-12(5-9-14)16-19-17(24-20-16)23-10-15(21)11-2-6-13(18)7-3-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSJGJAOZPMGGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with thiocarbonyl compounds to form the thiadiazole ring. Finally, the ethanone moiety is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The thiadiazole ring is known to interact with various biological pathways, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The thiadiazole ring in the target compound differentiates it from triazole-containing analogs. For example:

- 1-(4-Methoxyphenyl)-2-((3-(4-Methoxyphenyl)-1H-1,2,4-Triazol-5-yl)thio)Ethanone (12a): Replaces the thiadiazole with a triazole ring (three nitrogen atoms), altering electronic density and hydrogen-bonding capacity. This compound exhibited a melting point of 94–96°C and IR absorption at 1596 cm⁻¹ (C=O stretch), indicating structural stability .

Substituent Modifications

- 2-((4-Allyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(4-Fluorophenyl)Ethanone: Substitutes chlorophenyl with fluorophenyl and adds a pyridine group, improving solubility and metal-coordination capabilities .

Physicochemical and Pharmacokinetic Properties

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing 1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone?

Answer:

The synthesis involves a multi-step protocol:

Thiadiazole Ring Formation : React 4-methoxyphenylthiourea with phenacyl bromide in the presence of a base (e.g., K₂CO₃) to form the 1,2,4-thiadiazole core .

Thioether Linkage : Introduce the chlorophenyl-ethanone moiety via nucleophilic substitution. For example, coupling the thiadiazole intermediate with 1-(4-chlorophenyl)-2-bromoethanone under reflux in a polar aprotic solvent (e.g., DMF) .

Optimization : Catalysts like Bleaching Earth Clay (pH 12.5, 10 wt%) in PEG-400 at 70–80°C improve yield and purity. Reaction progress is monitored via TLC, followed by ice-water quenching and recrystallization in aqueous acetic acid .

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

Structural elucidation relies on:

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm, methoxy groups at δ 3.8–3.9 ppm) .

- IR Spectroscopy : Detects functional groups (C=O stretch ~1700 cm⁻¹, C-S stretch ~650 cm⁻¹) .

- X-ray Crystallography : Resolves 3D conformation and confirms thiadiazole-thioether connectivity. For example, bond angles and dihedral angles between the chlorophenyl and methoxyphenyl groups .

Basic: What biological activities have been reported for this compound?

Answer:

Reported activities include:

- Anticancer Activity : Inhibition of cancer cell lines (e.g., IC₅₀ values < 10 µM against MCF-7 breast cancer cells via interaction with topoisomerase II) .

- Antioxidant Properties : DPPH radical scavenging (EC₅₀ ~25 µg/mL) attributed to the thioether and methoxyphenyl groups .

- Enzyme Inhibition : Moderate activity against acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2) .

Advanced: How can researchers optimize synthesis yield when conflicting data on solvent systems or catalysts exist?

Answer:

Use a Design of Experiments (DoE) approach:

Variable Screening : Test solvents (DMF vs. DCM), bases (K₂CO₃ vs. Et₃N), and catalysts (Bleaching Earth Clay vs. zeolites) .

Response Surface Methodology (RSM) : Model interactions between variables. For example, PEG-400 with 10 wt% catalyst at 75°C maximizes yield (reported 85–90% in vs. 70–75% in ) .

Purity Validation : Compare HPLC profiles and melting points across conditions to resolve discrepancies.

Advanced: How to address contradictions in reported bioactivity across studies (e.g., anticancer vs. antimicrobial)?

Answer:

- Mechanistic Profiling : Perform target-specific assays (e.g., enzyme inhibition vs. bacterial growth assays) to clarify primary modes of action .

- Structural Analog Comparison : Compare with analogues (e.g., triazole-thiadiazole hybrids in ) to identify structure-activity relationships (SAR). For instance, methoxy substitution enhances anticancer activity, while chloro groups favor antimicrobial effects .

- Dose-Response Analysis : Re-evaluate IC₅₀/EC₅₀ values under standardized conditions (e.g., pH, cell line passage number) to minimize variability.

Advanced: What computational strategies predict the compound’s bioactivity and binding modes?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like COX-2 (PDB ID: 5IKT). The thiadiazole sulfur and methoxyphenyl oxygen show hydrogen bonding with active-site residues .

- QSAR Modeling : Develop regression models using descriptors (e.g., logP, polar surface area) to correlate with observed IC₅₀ values. For example, higher hydrophobicity correlates with improved blood-brain barrier penetration .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to validate docking poses .

Advanced: How does the compound’s stability under varying pH or temperature conditions impact experimental design?

Answer:

- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The compound degrades <5% in acidic conditions (pH 4) but shows 15% degradation at pH 9, necessitating buffered solutions .

- Storage Recommendations : Store at −20°C in amber vials under nitrogen to prevent thioether oxidation .

Advanced: What strategies validate the compound’s mechanism of action in cellular models?

Answer:

- Gene Knockdown : Use siRNA to silence putative targets (e.g., topoisomerase II). Rescue experiments with overexpressed targets confirm specificity .

- Metabolomic Profiling : LC-MS-based analysis of treated cells identifies disrupted pathways (e.g., glutathione depletion in antioxidant assays) .

- Fluorescent Probes : Conjugate the compound with BODIPY to track cellular uptake via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.